molecular formula C7H12N4S B2626100 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine CAS No. 98962-20-0

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B2626100
CAS No.: 98962-20-0
M. Wt: 184.26
InChI Key: AXYOQFCCRRADTR-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperazine. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the piperazine ring.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYOQFCCRRADTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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